molecular formula C18H24N2O B5704024 N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No. B5704024
M. Wt: 284.4 g/mol
InChI Key: KUCIEBARWOMZNS-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a novel compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized using a unique method and has shown promising results in scientific research applications. In 1.0]heptane-7-carbohydrazide.

Scientific Research Applications

N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has shown potential in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have a significant inhibitory effect on cancer cell growth and proliferation. Additionally, it has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not yet fully understood. However, it is believed that the compound acts as a potent antioxidant and can scavenge free radicals that cause oxidative damage to cells. Additionally, it has also been reported to inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to have a potent anti-inflammatory effect and can reduce inflammation in various tissues. Additionally, it has also been shown to have a significant analgesic effect and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its high yield and purity. This makes it an ideal compound for various laboratory experiments. Additionally, it has also been shown to be stable under various conditions and can be stored for long periods without any degradation. However, one of the major limitations of this compound is its cost. It is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

There are various future directions for the research on N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One of the major areas of research is in the field of drug development. The compound has shown promising results in the treatment of various diseases, and further research is needed to develop it into a potent drug candidate. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a novel compound that has shown promising results in various fields of scientific research. Its high yield and purity make it an ideal compound for laboratory experiments, and its potential use in the treatment of various diseases makes it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of bicyclo[4.1.0]heptan-7-one with 4-isopropylbenzaldehyde and hydrazine hydrate. The reaction takes place under reflux in ethanol and yields a yellow crystalline product with a high yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12(2)14-9-7-13(8-10-14)11-19-20-18(21)17-15-5-3-4-6-16(15)17/h7-12,15-17H,3-6H2,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCIEBARWOMZNS-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2C3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

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